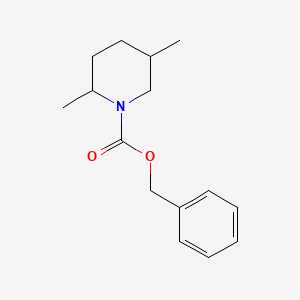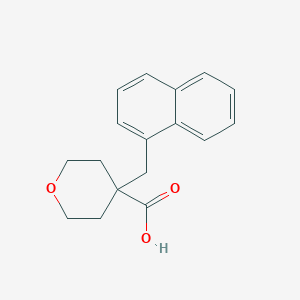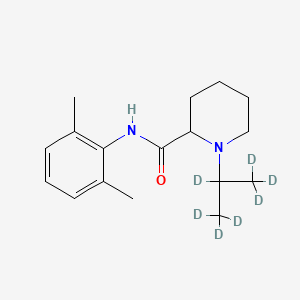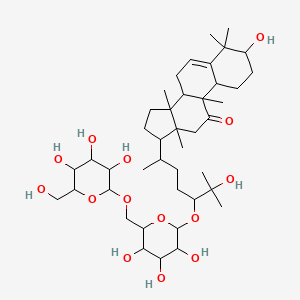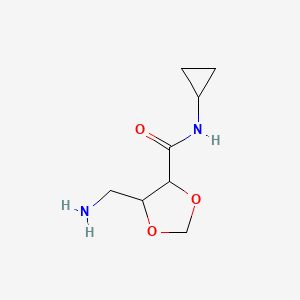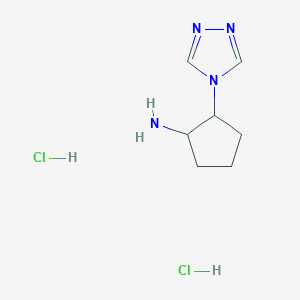![molecular formula C20H28O3 B12308913 4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)
4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(furan-3-yl)éthyl]-2-hydroxy-3,4a,8,8-tétraméthyl-5,6,7,8a-tétrahydro-4H-naphtalène-1-one est un composé organique complexe comportant un cycle furane, un groupe hydroxy et un noyau tétrahydronaphtalène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-[2-(furan-3-yl)éthyl]-2-hydroxy-3,4a,8,8-tétraméthyl-5,6,7,8a-tétrahydro-4H-naphtalène-1-one peut être réalisée par des réactions multicomposantes impliquant des dérivés du furane et d'autres intermédiaires organiques. Des méthodes de synthèse multicomposantes en un seul pot ont été développées pour créer des dérivés du furane similaires . Ces méthodes impliquent généralement la condensation de diverses matières premières en conditions de reflux en présence de catalyseurs ou de réactifs tels que l'acide acétique .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la synthèse en flux continu et l'utilisation des principes de la chimie verte pourraient être utilisées pour améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
4-[2-(furan-3-yl)éthyl]-2-hydroxy-3,4a,8,8-tétraméthyl-5,6,7,8a-tétrahydro-4H-naphtalène-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en cétone ou en aldéhyde.
Réduction : Le cycle furane et les autres liaisons insaturées peuvent être réduits dans des conditions appropriées.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle furane et du groupe hydroxy.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles ou électrophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy donnerait une cétone ou un aldéhyde, tandis que la réduction du cycle furane pourrait produire un dérivé tétrahydrofurane.
Applications de la recherche scientifique
Chimie : Comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Comme sonde ou ligand dans des dosages et des études biochimiques.
Médecine : Applications thérapeutiques potentielles en raison de ses propriétés structurales uniques.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme intermédiaire dans la fabrication chimique
Mécanisme d'action
Le mécanisme d'action de la 4-[2-(furan-3-yl)éthyl]-2-hydroxy-3,4a,8,8-tétraméthyl-5,6,7,8a-tétrahydro-4H-naphtalène-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxy et le cycle furane du composé lui permettent de former des liaisons hydrogène et des interactions π-π avec diverses biomolécules, modulant potentiellement leur activité. Les cibles moléculaires et les voies exactes dépendraient de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group and furan ring allow it to form hydrogen bonds and π-π interactions with various biomolecules, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la furan-2(5H)-one : Ces composés partagent la structure du cycle furane et présentent des réactivités et des applications similaires.
Furannes polysubstitués :
Furan-3-carboxylates : Ces composés présentent un groupe carboxylate sur le cycle furane, offrant des options de fonctionnalisation supplémentaires.
Unicité
4-[2-(furan-3-yl)éthyl]-2-hydroxy-3,4a,8,8-tétraméthyl-5,6,7,8a-tétrahydro-4H-naphtalène-1-one est unique en raison de sa combinaison d'un cycle furane, d'un groupe hydroxy et d'un noyau tétrahydronaphtalène. Cette structure unique confère des propriétés chimiques et physiques spécifiques qui peuvent être exploitées dans diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,15,18,21H,5-7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDNWMSVYWFLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2C(CCCC2(C1CCC3=COC=C3)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)
![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)
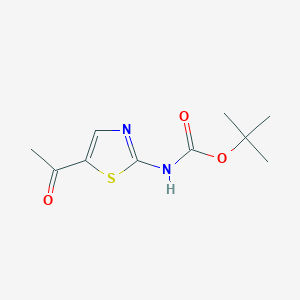
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)
